molecular formula C8H4BrF3O B13548983 1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one CAS No. 1823323-06-3

1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one

Katalognummer: B13548983
CAS-Nummer: 1823323-06-3
Molekulargewicht: 253.02 g/mol
InChI-Schlüssel: IBXGOAIGNIZXNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, fluorine, and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-bromo-3-fluorobenzene with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and fluorine atoms along with a difluoroethanone group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

1823323-06-3

Molekularformel

C8H4BrF3O

Molekulargewicht

253.02 g/mol

IUPAC-Name

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4BrF3O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H

InChI-Schlüssel

IBXGOAIGNIZXNF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)C(F)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.